N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide
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Overview
Description
N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with various aldehydes to form intermediate Schiff bases, which are then cyclized to form the desired pyrimido[2,1-b][1,3]benzothiazole core . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require refluxing for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Mechanism of Action
The mechanism of action of N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit EGFR tyrosine kinase, which plays a crucial role in cell proliferation and survival . The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways involved in cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These include compounds like 2-aminobenzothiazole and its various substituted derivatives.
Pyrimido[2,1-b][1,3]benzothiazole Derivatives: These include compounds with different substituents on the pyrimido[2,1-b][1,3]benzothiazole core.
Uniqueness
N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit EGFR tyrosine kinase sets it apart from other benzothiazole derivatives, making it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C18H12ClN3O2S |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-(8-chloro-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide |
InChI |
InChI=1S/C18H12ClN3O2S/c1-10-4-2-3-5-12(10)16(23)21-13-9-20-18-22(17(13)24)14-7-6-11(19)8-15(14)25-18/h2-9H,1H3,(H,21,23) |
InChI Key |
DMPKVJUJXCGMOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C3N(C2=O)C4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
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